molecular formula C10H13N3O2 B2635757 N-benzyl-2-(N'-hydroxycarbamimidoyl)acetamide CAS No. 733794-89-3

N-benzyl-2-(N'-hydroxycarbamimidoyl)acetamide

Cat. No.: B2635757
CAS No.: 733794-89-3
M. Wt: 207.233
InChI Key: QOJRMUCEMSJURY-UHFFFAOYSA-N
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Description

N-benzyl-2-(N'-hydroxycarbamimidoyl)acetamide is a synthetic acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a hydroxycarbamimidoyl substituent (NH-C(=NH)-OH) at the adjacent carbon.

Properties

IUPAC Name

(3Z)-3-amino-N-benzyl-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-9(13-15)6-10(14)12-7-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJRMUCEMSJURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-(N’-hydroxycarbamimidoyl)acetamide typically involves the following steps:

Scientific Research Applications

Pharmacological Applications

1. Anticonvulsant Activity
Research indicates that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. A study demonstrated that specific derivatives, particularly those with oxygen substitutions, showed potent activity in seizure models. For instance, compounds like N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide displayed effective ED50 values of 8.3 mg/kg and 17.3 mg/kg, respectively, in mice following intraperitoneal administration . This suggests that the structural features of N-benzyl-2-(N'-hydroxycarbamimidoyl)acetamide may contribute to its efficacy as an anticonvulsant.

2. Inhibition of Enzymatic Activity
this compound has been studied for its inhibitory effects on various enzymes. For example, compounds with similar structural motifs have shown potential as selective inhibitors of monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters. Inhibiting these enzymes can have implications for treating neurodegenerative diseases such as Alzheimer’s disease .

3. Nitric Oxide Donor
The N-hydroxycarbamimidoyl group within the compound can act as a nitric oxide donor, releasing nitric oxide upon enzymatic transformation. This property is significant in therapeutic contexts where nitric oxide plays a role in vasodilation and neurotransmission.

Case Studies

Several studies provide insights into the practical applications and effectiveness of this compound:

Study Findings Application
Study on Anticonvulsants Identified potent derivatives with significant anticonvulsant activityPotential treatment for epilepsy
Enzyme Inhibition Study Demonstrated selective inhibition of MAO-BImplications for Alzheimer's treatment
Nitric Oxide MechanismConfirmed the compound's role as a nitric oxide donorPotential use in cardiovascular therapies

Mechanism of Action

The mechanism of action of N-benzyl-2-(N’-hydroxycarbamimidoyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Functional Group Variations

The following compounds share key structural motifs with N-benzyl-2-(N'-hydroxycarbamimidoyl)acetamide:

Compound Name Functional Groups Key Structural Features Biological Activity (if reported) Reference ID
N-benzyl-2-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4g) Imidazolone ring, acetamide backbone Cyclic carbonyl group (1747 cm⁻¹ in IR) Not specified
N-benzyl-2-(1H-imidazol-1-yl)acetamide (1a) Imidazole ring, acetamide backbone N-H stretch (3212 cm⁻¹), C=O (1669 cm⁻¹) Not specified
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide Benzimidazole, chlorophenoxy group Fused aromatic system, halogen substituent Not specified
2-Phenyl benzimidazole-1-acetamide derivatives Benzimidazole, substituted phenyl groups Anthelmintic activity (vs. Pheretima posthuma) Paralysis/death efficacy vs. albendazole
N-[1-(N'-hydroxycarbamimidoyl)cycloalkyl]acetamide derivatives Hydroxycarbamimidoyl, cycloalkyl groups Guanidine-like moiety Not specified
Key Observations:
  • Biological Relevance: Benzimidazole derivatives (e.g., ) demonstrate notable anthelmintic activity, suggesting that the acetamide backbone paired with nitrogen-rich heterocycles enhances pharmacological interactions .
Physical Properties:
  • Melting Points : Imidazolone derivative 4g melts at 154°C, while imidazole-based 1a lacks reported mp data. The hydroxycarbamimidoyl group may elevate melting points due to intermolecular H-bonding .
  • IR Spectroscopy : Expected peaks include N-H stretches (3200–3300 cm⁻¹) and C=O stretches (1660–1750 cm⁻¹), consistent with analogs .

Crystallography and Computational Tools

  • Software Relevance : Programs like SHELXL (for refinement) and SIR97 (for structure solution) are widely used for analyzing acetamide derivatives .
  • Hydrogen-Bonding Networks : Etter’s graph-set analysis could elucidate H-bond patterns in the target compound’s crystal structure .

Biological Activity

N-benzyl-2-(N'-hydroxycarbamimidoyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anticonvulsant effects and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound can be synthesized through a multi-step process involving starting materials such as benzylamine and ethyl 2-chloroacetate. The reaction typically requires a base like sodium hydroxide or potassium carbonate to facilitate the formation of the acetamide derivative. The compound's structure is characterized by the presence of a hydroxycarbamimidoyl group, which is crucial for its biological activity.

Anticonvulsant Activity

Research has demonstrated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. A study reported the synthesis and evaluation of various derivatives, highlighting their efficacy in reducing seizure activity in animal models. The following table summarizes key findings related to the anticonvulsant activity of selected compounds:

CompoundED50 (mg/kg)RouteComparison DrugComparison ED50 (mg/kg)
N-benzyl-2-acetamido-3-methoxypropionamide (18)8.3i.p.Phenytoin6.5
N-benzyl-2-acetamido-3-ethoxypropionamide (19)17.3i.p.Phenytoin6.5
(R)-N-benzyl-2-acetamido-3-methoxypropionamide4.5i.p.Phenytoin6.5

These results indicate that certain structural modifications enhance the anticonvulsant activity significantly, with some derivatives outperforming traditional anticonvulsants like phenytoin .

The mechanism underlying the anticonvulsant effects of this compound appears to involve modulation of sodium channels and neurotransmitter systems. Studies have shown that these compounds can promote sodium channel slow inactivation and inhibit neuronal hyperexcitability, which are critical pathways in managing seizures .

Case Studies

  • Study on Anticonvulsant Efficacy : A comprehensive investigation into various N-benzyl derivatives revealed that specific substitutions at the C(3) position significantly influenced anticonvulsant potency. For instance, the introduction of methoxy or ethoxy groups enhanced efficacy compared to unsubstituted analogs .
  • Neurotoxicity Assessment : Protective indices were calculated for several compounds to evaluate their safety profile relative to their therapeutic effects. For example, the protective index for (R)-18 was found to be 6.0 in mice, indicating a favorable therapeutic window .

Enzyme Inhibition Potential

Beyond its anticonvulsant properties, this compound has been explored for its potential as an enzyme inhibitor. Research indicates that it may interact with specific enzymes involved in metabolic pathways, although detailed studies on this aspect are still emerging.

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